molecular formula C14H24O2 B12654040 (2E,6Z)-Dodeca-2,6-dienyl acetate CAS No. 93923-92-3

(2E,6Z)-Dodeca-2,6-dienyl acetate

Cat. No.: B12654040
CAS No.: 93923-92-3
M. Wt: 224.34 g/mol
InChI Key: UHTJWXRTCBZWQH-OFALOCIGSA-N
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Description

(2E,6Z)-Dodeca-2,6-dienyl acetate is an organic compound belonging to the class of fatty alcohol esters. It is characterized by the presence of a dodecadienyl group with double bonds at the 2nd and 6th positions in the E and Z configurations, respectively, and an acetate ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,6Z)-Dodeca-2,6-dienyl acetate can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for high yield and purity, often incorporating continuous flow reactors and advanced purification methods such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E,6Z)-Dodeca-2,6-dienyl acetate undergoes various chemical reactions, including:

    Oxidation: The double bonds in the diene can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form saturated esters.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to replace the acetate group.

Major Products Formed

    Epoxides: Formed through epoxidation of the double bonds.

    Diols: Resulting from dihydroxylation of the double bonds.

    Saturated Esters: Produced by the reduction of the diene.

Scientific Research Applications

(2E,6Z)-Dodeca-2,6-dienyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and insecticidal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E,6Z)-Dodeca-2,6-dienyl acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s insecticidal properties could be linked to its interference with the nervous system of insects, leading to paralysis and death.

Comparison with Similar Compounds

Similar Compounds

    (2E,6Z)-2,6-Nonadien-1-Yl acetate: Another fatty alcohol ester with similar structural features but a shorter carbon chain.

    N-isobutyl-2,6,8-decatrienamide: A compound with similar double bond configurations but different functional groups.

Uniqueness

(2E,6Z)-Dodeca-2,6-dienyl acetate is unique due to its specific dodecadienyl structure and acetate ester group, which confer distinct chemical and biological properties. Its longer carbon chain compared to similar compounds may result in different physical properties and reactivity.

Properties

CAS No.

93923-92-3

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

[(2E,6Z)-dodeca-2,6-dienyl] acetate

InChI

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h7-8,11-12H,3-6,9-10,13H2,1-2H3/b8-7-,12-11+

InChI Key

UHTJWXRTCBZWQH-OFALOCIGSA-N

Isomeric SMILES

CCCCC/C=C\CC/C=C/COC(=O)C

Canonical SMILES

CCCCCC=CCCC=CCOC(=O)C

Origin of Product

United States

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